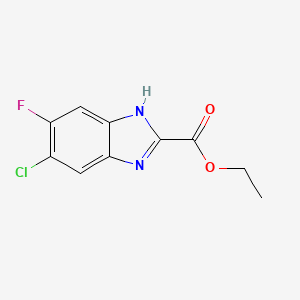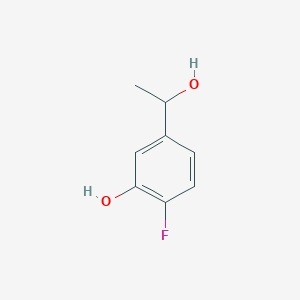
2-Fluoro-5-(1-hydroxyethyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-5-(1-hydroxyethyl)phenol is an organic compound with the molecular formula C8H9FO2 It is a phenolic derivative characterized by the presence of a fluorine atom and a hydroxyethyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-(1-hydroxyethyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a fluorinated benzene derivative with an appropriate hydroxyethylating agent. The reaction typically requires a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP) to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-5-(1-hydroxyethyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to remove the fluorine atom, yielding a non-fluorinated phenol.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group yields a carboxylic acid, while substitution of the fluorine atom with an amine results in an amino-phenol derivative.
Aplicaciones Científicas De Investigación
2-Fluoro-5-(1-hydroxyethyl)phenol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-5-(1-hydroxyethyl)phenol involves its interaction with specific molecular targets. The presence of the fluorine atom and hydroxyethyl group allows the compound to form hydrogen bonds and engage in electrostatic interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Fluoro-4-(1-hydroxyethyl)phenol
- 2-Fluoro-6-(1-hydroxyethyl)phenol
- 3-Fluoro-5-(1-hydroxyethyl)phenol
Uniqueness
2-Fluoro-5-(1-hydroxyethyl)phenol is unique due to the specific positioning of the fluorine atom and hydroxyethyl group on the benzene ring. This arrangement imparts distinct chemical and physical properties, such as altered reactivity and solubility, compared to its isomers and other similar compounds .
Propiedades
Fórmula molecular |
C8H9FO2 |
|---|---|
Peso molecular |
156.15 g/mol |
Nombre IUPAC |
2-fluoro-5-(1-hydroxyethyl)phenol |
InChI |
InChI=1S/C8H9FO2/c1-5(10)6-2-3-7(9)8(11)4-6/h2-5,10-11H,1H3 |
Clave InChI |
WKUBMRRFSLMVBF-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC(=C(C=C1)F)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


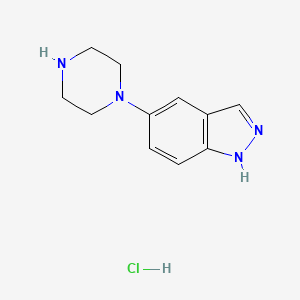
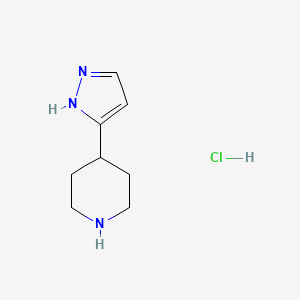
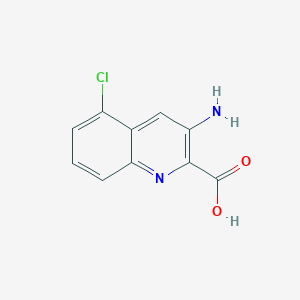
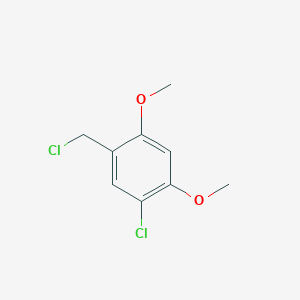
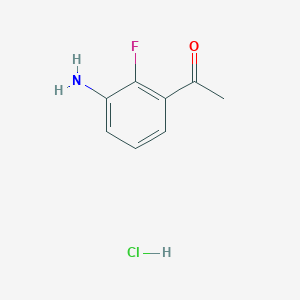
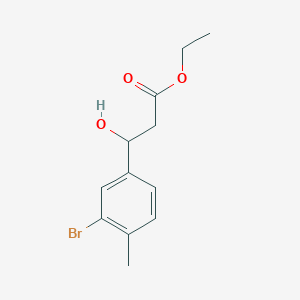
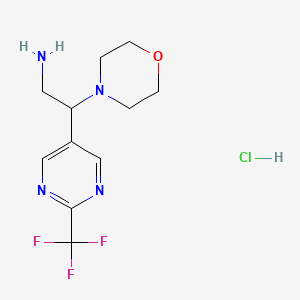
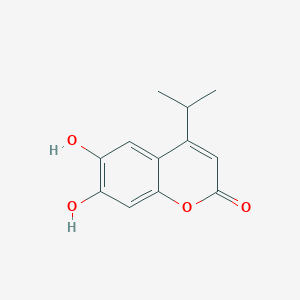
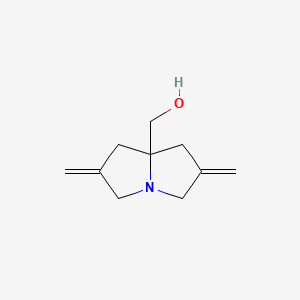
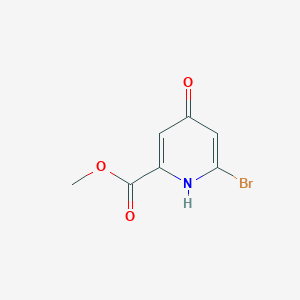
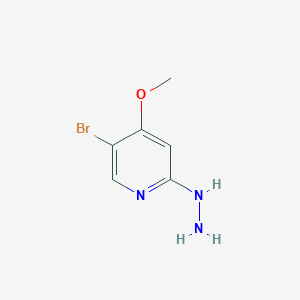
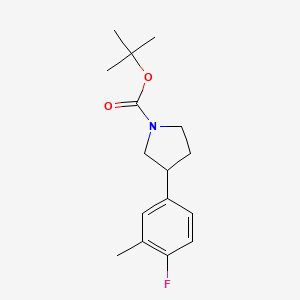
![4-Bromo-2-chloro-7-methyl-1H-benzo[d]imidazole](/img/structure/B13671515.png)
